Raphanusamic acid
Overview
Description
Raphanusamic acid, also known as raphanusamate, is an organic compound belonging to the class of alpha amino acids and derivatives. It is a breakdown product of glucosinolates, which are sulfur and nitrogen-containing metabolites found in plants of the Brassicales order, such as radishes and mustard. This compound plays a significant role in plant defense mechanisms and metabolic regulation.
Mechanism of Action
Target of Action
Raphanusamic acid (RA) is a breakdown metabolite that can potentially be formed from all glucosinolate structures in plants . It is associated with the glucosinolate biosynthesis and turnover pathways, which are crucial for plant defense and animal nutrition . RA is found to correlate with enhanced accumulation of endogenous glucosinolates .
Mode of Action
This allows the plant to dynamically adjust glucosinolate accumulation in response to internal and external signals .
Biochemical Pathways
RA is involved in the glucosinolate biosynthesis and turnover pathways . Glucosinolates are sulfur and nitrogen-containing specialized metabolites that are important for plant defense . The accumulation of glucosinolates is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .
Result of Action
This suggests that RA could influence the balance between growth and defense in plants .
Action Environment
The action of RA is influenced by environmental conditions. For example, nutrient availability can affect glucosinolate biosynthesis and turnover, which are associated with RA . Exogenous carbon sources can have general quantitative effects on glucosinolate accumulation, while sulfur or nitrogen limitation can result in distinct changes in glucosinolate profiles .
Biochemical Analysis
Biochemical Properties
These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . It is a breakdown product that can potentially be formed from all glucosinolate structures .
Cellular Effects
Raphanusamic acid has been found to correlate with enhanced accumulation of endogenous glucosinolates . It differentially affects processes downstream of the auxin signaling cascade . It could represent a metabolic checkpoint that allows glucosinolate-producing plants to measure the flux through the biosynthetic and/or turnover pathways and thereby to dynamically adjust glucosinolate accumulation in response to internal and external signals .
Molecular Mechanism
It is known to be involved in the glucosinolate metabolism in plants . It could represent a metabolic checkpoint to control the flux of the glucosinolate .
Metabolic Pathways
This compound is involved in the glucosinolate metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Raphanusamic acid can be synthesized through the hydrolysis of glucosinolates. The process involves the enzymatic breakdown of glucosinolates by myrosinase, an enzyme that catalyzes the hydrolysis reaction. The reaction conditions typically include an aqueous environment with a pH range of 5.5 to 7.5 and a temperature range of 25°C to 35°C.
Industrial Production Methods: Industrial production of this compound involves the extraction of glucosinolates from plant sources, followed by enzymatic hydrolysis. The extracted glucosinolates are subjected to controlled hydrolysis using myrosinase to produce this compound. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Raphanusamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as thiazolidinemonocarboxylic acid and its analogs.
Scientific Research Applications
Raphanusamic acid has diverse applications in scientific research, including:
Chemistry: It is used as a model compound to study the hydrolysis and metabolism of glucosinolates.
Biology: this compound is studied for its role in plant defense mechanisms and its impact on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer prevention and treatment due to its origin from glucosinolates, which are known for their anticancer properties.
Industry: It is used in the development of natural pesticides and herbicides, leveraging its plant defense properties.
Comparison with Similar Compounds
Raphanusamic acid is unique due to its specific role in glucosinolate metabolism. Similar compounds include:
3-Butenoic Acid: Another breakdown product of glucosinolates that affects plant growth and development.
Acrylic Acid: A catabolite that influences meristem development and cell cycle progression.
These compounds, like this compound, play crucial roles in plant defense and metabolic regulation, but each has distinct effects on plant physiology.
Properties
IUPAC Name |
(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOCHQOQMZGQP-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00243495 | |
Record name | Raphanusamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98169-56-3, 20933-67-9 | |
Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raphanusamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raphanusamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiothiazolidine-4-carboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of raphanusamic acid in plants?
A1: this compound (4-(thioxothiolan-2-ylidene)-1,3-oxazolidin-2-one) is not directly synthesized by plants but is a breakdown product of glucosinolates, sulfur-containing defense metabolites found in Brassicales. [, , ] While its exact role is still under investigation, research suggests that this compound may act as a metabolic signal, allowing plants to sense and adjust glucosinolate production in response to environmental factors and nutrient availability. [, ]
Q2: How is this compound produced in biological systems?
A2: this compound is formed as a product of glucosinolate metabolism, specifically through the PENETRATION2 (PEN2) pathway. [] This pathway requires the enzyme Glutathione-S-Transferase class-tau member 13 (GSTU13), which mediates the conjugation of glutathione with unstable intermediates of glucosinolate breakdown, ultimately leading to this compound production. [] Additionally, some studies suggest that isothiocyanates, another class of plant metabolites, can react with cysteine to yield this compound and hydrogen sulfide as byproducts. [, ]
Q3: Does this compound contribute to plant defense mechanisms?
A3: While this compound itself may not have direct antimicrobial activity, its precursor, allyl glucosinolate, and other related catabolites are known to influence plant growth and defense responses. [] It's possible that this compound plays a signaling role in fine-tuning these responses by influencing auxin signaling pathways and meristem development. [] More research is needed to fully elucidate its specific role in plant immunity.
Q4: Has this compound been investigated in the context of mammalian toxicity?
A4: Yes, this compound has been identified as a metabolite of chloropicrin (trichloronitromethane), a soil fumigant. [] In a study on mice, this compound was detected in urine as a cyclic cysteine adduct of thiophosgene, a breakdown product of chloropicrin. [] This finding suggests potential detoxification mechanisms for chloropicrin-induced toxicity.
Q5: What is the chemical structure of this compound?
A5: this compound is a heterocyclic compound containing both nitrogen and sulfur atoms. Its molecular formula is C4H5NO2S2, and its molecular weight is 163.21 g/mol. [] Structurally, it consists of a thiazolidine ring fused to an oxazolidine ring, with a thiocarbonyl group (C=S) attached to the thiazolidine ring. []
Q6: Are there any analytical techniques available to detect and quantify this compound?
A6: While specific methods for this compound quantification weren't detailed in the provided abstracts, metabolic profiling studies utilizing techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been successfully employed to identify and analyze this compound in plant tissues and biological samples. [, ]
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